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Compound of Interest

Compound Name: 3-(2-Nitrophenyl)-1H-pyrazole

Cat. No.: B1301763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent

nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug discovery

due to its presence in a wide array of biologically active compounds. The versatility of the

pyrazole ring allows for substitutions at various positions, leading to a diverse range of

pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer

effects. This technical guide focuses on 3-(2-nitrophenyl)-1H-pyrazole, a derivative that

combines the pyrazole nucleus with a nitrophenyl substituent, a common pharmacophore

known to influence biological activity. This document provides a comprehensive overview of its

chemical properties, synthesis, and potential biological significance, based on available data

for the compound and its close structural isomers.

Chemical Identity and Nomenclature
Due to the tautomeric nature of the pyrazole ring in N-unsubstituted pyrazoles, 3-(2-
nitrophenyl)-1H-pyrazole can exist in equilibrium with its 5-(2-nitrophenyl)-1H-pyrazole

tautomer. According to IUPAC nomenclature guidelines, which prioritize the lowest possible

locant numbers for substituents, the preferred name is 3-(2-nitrophenyl)-1H-pyrazole.

Tautomerism of 3-(2-nitrophenyl)-1H-pyrazole
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Tautomeric forms of 3-(2-nitrophenyl)-1H-pyrazole.

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 3-(2-nitrophenyl)-1H-pyrazole

CAS Number 59844-05-2

Molecular Formula C₉H₇N₃O₂

Molecular Weight 189.17 g/mol

Canonical SMILES
C1=CC=C(C(=C1)--INVALID-LINK--

[O-])C2=CN=N[C@H]2

InChI
InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-

7(8)9-5-6-10-11-9/h1-6H,(H,10,11)

Physicochemical Properties
Specific experimental data for the physical properties of 3-(2-nitrophenyl)-1H-pyrazole are not

readily available in the literature. However, data for the isomeric compound, 3-(3-

nitrophenyl)-1H-pyrazole, can provide an estimate.

Table 2: Physicochemical Data (Data for 3-(3-nitrophenyl)-1H-pyrazole[1])

Property Value

Melting Point 124-130 °C

Solubility 11.7 µg/mL (at pH 7.4)[1]

Appearance Expected to be a crystalline solid

Synthesis
A common and effective method for the synthesis of 3-aryl-1H-pyrazoles involves the reaction

of a β-dicarbonyl compound or its equivalent with hydrazine. A plausible and frequently utilized
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route for the synthesis of 3-(2-nitrophenyl)-1H-pyrazole starts from 2'-nitroacetophenone.

General Synthetic Workflow
The synthesis can be conceptualized as a two-step process:

Formation of a β-enaminone intermediate from the starting ketone.

Cyclization of the intermediate with hydrazine to form the pyrazole ring.

2'-Nitroacetophenone

1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

Condensation

3-(2-nitrophenyl)-1H-pyrazole

Cyclization
N,N-Dimethylformamide

dimethyl acetal (DMF-DMA)

Hydrazine Hydrate

Click to download full resolution via product page

General workflow for the synthesis of 3-(2-nitrophenyl)-1H-pyrazole.

Detailed Experimental Protocol (Generalized)
This protocol is a generalized procedure based on common methods for pyrazole synthesis

and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

To a solution of 2'-nitroacetophenone (1 equivalent) in a suitable solvent (e.g., toluene or

xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).

Heat the reaction mixture to reflux (typically 110-140 °C) for a period of 2-6 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This

intermediate may be used in the next step without further purification or can be purified by

crystallization or column chromatography.

Step 2: Synthesis of 3-(2-nitrophenyl)-1H-pyrazole

Dissolve the crude 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a

suitable solvent, such as ethanol or acetic acid.

Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

Heat the reaction mixture to reflux for 2-8 hours, monitoring by TLC until the starting material

is consumed.

Cool the reaction mixture to room temperature.

If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction

mixture into ice-water to induce precipitation.

Wash the collected solid with cold water and dry under vacuum.

The crude product can be purified by recrystallization from a suitable solvent (e.g.,

ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization
While specific spectroscopic data for 3-(2-nitrophenyl)-1H-pyrazole is not widely published,

the expected spectral characteristics can be inferred from the analysis of closely related

compounds, such as its 3-nitrophenyl isomer and other substituted pyrazoles.

Table 3: Predicted Spectroscopic Data
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Technique Predicted Characteristics

¹H NMR

- Aromatic protons of the nitrophenyl group

(multiplets, ~7.5-8.2 ppm).- Protons of the

pyrazole ring (two doublets or multiplets, ~6.5-

7.8 ppm).- A broad singlet for the N-H proton of

the pyrazole ring (>10 ppm), which may be

exchangeable with D₂O.

¹³C NMR

- Aromatic carbons of the nitrophenyl group

(~120-150 ppm).- Carbons of the pyrazole ring

(~105-145 ppm).- Carbon bearing the nitro

group will be downfield.

IR (Infrared)

- N-H stretching vibration (~3100-3300 cm⁻¹).-

Aromatic C-H stretching (~3000-3100 cm⁻¹).-

Asymmetric and symmetric NO₂ stretching

(~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).- C=N

and C=C stretching of the pyrazole and

aromatic rings (~1400-1600 cm⁻¹).

Mass Spectrometry

- A molecular ion peak [M]⁺ corresponding to the

molecular weight (189.17 g/mol ).-

Fragmentation pattern may involve the loss of

NO₂ and cleavage of the pyrazole ring.

Biological Activity and Potential Applications
The biological activities of 3-(2-nitrophenyl)-1H-pyrazole have not been extensively reported.

However, the broader class of nitrophenyl-substituted pyrazoles has demonstrated a range of

pharmacological effects, suggesting potential areas of interest for this specific isomer.

Potential Pharmacological Activities
Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory

properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

Anticancer Activity: The nitrophenyl moiety is present in several compounds with cytotoxic

and antiproliferative effects. Studies on related nitrophenyl-pyrazoles have shown activity
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against various cancer cell lines.

Antimicrobial Activity: The pyrazole nucleus is a key component of some antimicrobial

agents.

Hypothetical Signaling Pathway Involvement
Based on the known activities of related compounds, 3-(2-nitrophenyl)-1H-pyrazole could

potentially modulate inflammatory or cell proliferation pathways. For instance, in an

inflammatory context, it might interfere with the arachidonic acid cascade.
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Hypothetical modulation of the inflammatory cascade.

Conclusion
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3-(2-nitrophenyl)-1H-pyrazole represents a molecule of interest within the broader family of

biologically active pyrazole derivatives. While specific experimental data for this isomer is

limited, this guide provides a framework for its synthesis, characterization, and potential

biological evaluation based on established chemical principles and data from closely related

compounds. Further research is warranted to fully elucidate the physicochemical properties

and pharmacological profile of 3-(2-nitrophenyl)-1H-pyrazole, which may hold promise for

applications in drug discovery and development. Professionals in the field are encouraged to

use this guide as a foundational resource for their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1301763?utm_src=pdf-body
https://www.benchchem.com/product/b1301763?utm_src=pdf-body
https://www.benchchem.com/product/b1301763?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-nitrophenyl_-1H-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/3-_3-nitrophenyl_-1H-pyrazole
https://www.benchchem.com/product/b1301763#iupac-name-for-3-2-nitrophenyl-1h-pyrazole
https://www.benchchem.com/product/b1301763#iupac-name-for-3-2-nitrophenyl-1h-pyrazole
https://www.benchchem.com/product/b1301763#iupac-name-for-3-2-nitrophenyl-1h-pyrazole
https://www.benchchem.com/product/b1301763#iupac-name-for-3-2-nitrophenyl-1h-pyrazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1301763?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

